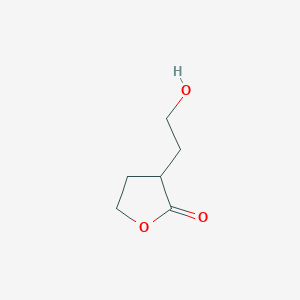

3-(2-Hydroxyethyl)oxolan-2-one

Übersicht

Beschreibung

3-(2-Hydroxyethyl)oxolan-2-one, also known as HEOLA, is an organic compound that belongs to the group of alcohols . It has a cycloalkyl, cyclohexanone, ester, or aryl group . It is a cyclic ester derived from sugar.

Synthesis Analysis

The reaction of this compound with primary amines in the presence of acidic catalysts leads to the formation of acyl groups . It can be used as a solvent or as a catalyst in reactions such as hydrogenation, esterification, and alkylation .Molecular Structure Analysis

The molecular formula of this compound is C6H10O3 . Its molecular weight is 130.14 g/mol .Chemical Reactions Analysis

This compound reacts with primary amines in the presence of acidic catalysts to form acyl groups . It can also be used as a solvent or as a catalyst in reactions such as hydrogenation, esterification, and alkylation .Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceutical Compounds and Amino Alcohols

- Chiral 1,3-oxazinan-2-ones, derived from 3-(2-Hydroxyethyl)oxolan-2-one, are used as intermediates in synthesizing various pharmaceutical compounds and amino alcohols. A novel synthesis method from carbohydrate derivatives has been developed, expanding the application in pharmaceutical synthesis (Ella-Menye et al., 2005).

Polymerization and Material Synthesis

- Ring-opening polymerization of carbohydrate-derived dialkoxyoxolanes, a class including this compound, leads to the production of functionalized poly(oxytetramethylene)s. This process is significant in material science for creating novel polyethers from renewable carbohydrate material (Thiem et al., 1989).

Herbicide Development

- The compound class including this compound has been utilized in the design and synthesis of herbicidal agents. These agents act as inhibitors of 4-Hydroxyphenylpyruvate dioxygenase, showing potential for use in agriculture (Wang et al., 2016).

Study of Deoxyribose Radicals

- Investigations into the properties of deoxyribose radicals, which are relevant in understanding oxidative stress and DNA damage, have utilized this compound derivatives (Vivekananda et al., 2004).

Enantioselective Catalysis

- The compound has been employed in enantioselective catalytic processes, particularly in the synthesis of biologically active compounds like 3-aryl-3-hydroxyoxindoles. Such processes are crucial in medicinal chemistry for the production of compounds with specific stereochemistry (Zhang et al., 2011).

Synthesis of Novel Oxetan-2-one Derivatives

- The synthesis of this compound derivatives has been explored for creating novel compounds with potential application in various fields like pharmacology and material science (Bin, 2006).

Creation of Spiro Oxolane Derivatives

- Research on spiro[oxolane-2,2′-piperazine]-3′,6′-diones reveals the versatile chemical reactivity of this compound derivatives. These compounds can be modified to create new structures with diverse potential applications (Shin et al., 1983).

Application in Suzuki-Miyaura Reaction

- The compound is used in Suzuki-Miyaura reactions to synthesize novel oxolan-2-one derivatives, which are important in organic synthesis and medicinal chemistry (Ghochikyan et al., 2019).

Glutathione Peroxidase Mimetic Activity

- A novel cyclic seleninate ester, derived from this compound, acts as a highly efficient glutathione peroxidase mimetic. This is relevant in studying oxidative stress and developing antioxidant therapies (Back & Moussa, 2002).

Safety and Hazards

Wirkmechanismus

Target of Action

3-(2-Hydroxyethyl)oxolan-2-one is an organic compound that belongs to the group of alcohols and has a cycloalkyl, cyclohexanone, ester, or aryl group . It is primarily used for the synthesis of caprolactones and amines . The primary targets of this compound are therefore the molecules involved in these synthesis processes.

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, the reaction of this compound with primary amines in the presence of acidic catalysts leads to the formation of acyl groups . This compound can also be used as a solvent or as a catalyst in reactions such as hydrogenation, esterification, and alkylation .

Biochemical Pathways

Given its role in the synthesis of caprolactones and amines , it can be inferred that it plays a role in the biochemical pathways involving these compounds.

Result of Action

The result of the action of this compound is the formation of new compounds such as caprolactones and amines . In a specific reaction, it was observed that 98% of MAA had been transformed into 3-(2’-hydroxyethyl)-dihydro-2-(3H)furanone with a selectivity of >65% .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, in one reaction, the mixture was heated to 60 °C within 0.5 h and kept at this temperature for 25 h . This indicates that temperature is a critical factor in the compound’s reactions.

Biochemische Analyse

Biochemical Properties

3-(2-Hydroxyethyl)oxolan-2-one plays a significant role in biochemical reactions, particularly in the synthesis of caprolactones and amines. It interacts with primary amines in the presence of acidic catalysts to form acyl groups . Additionally, it can act as a stabilizer in plastics and participate in reactions such as hydrogenation, esterification, and alkylation . The compound’s interactions with enzymes, proteins, and other biomolecules are crucial for its function in these reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to act as a solvent or catalyst can alter the cellular environment, leading to changes in cellular processes . These effects are essential for understanding the compound’s role in biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with primary amines and acidic catalysts leads to the formation of acyl groups, which are crucial for its function in biochemical reactions . These molecular mechanisms are vital for understanding the compound’s role in various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under specific conditions, but its degradation can lead to changes in its biochemical properties . Understanding these temporal effects is crucial for its application in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there is a threshold effect, where the compound’s impact on cellular function changes significantly with dosage . Understanding these dosage effects is essential for its safe and effective use in research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its function. The compound’s role in the synthesis of caprolactones and amines is a key aspect of its metabolic activity . Additionally, its effects on metabolic flux and metabolite levels are crucial for understanding its role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its function. The compound interacts with transporters and binding proteins that influence its localization and accumulation . Understanding these interactions is crucial for its application in biochemical research.

Subcellular Localization

The subcellular localization of this compound is vital for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These factors are essential for understanding the compound’s role in various biochemical processes.

Eigenschaften

IUPAC Name |

3-(2-hydroxyethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-3-1-5-2-4-9-6(5)8/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETGLMIFHQKKJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801269388 | |

| Record name | Dihydro-3-(2-hydroxyethyl)-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801269388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78344-32-8 | |

| Record name | Dihydro-3-(2-hydroxyethyl)-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78344-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-3-(2-hydroxyethyl)-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801269388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(3H)-Furanone, dihydro-3-(2-hydroxyethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B1355353.png)

![5-[[4-(Hydroxymethyl)phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone](/img/structure/B1355357.png)

![(E)-N'-[4-Chloro-2-(trifluoromethyl)phenyl]-2-propoxy-ethanimidamide](/img/structure/B1355358.png)

![[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]amine hydrochloride](/img/structure/B1355359.png)